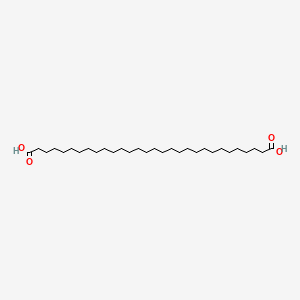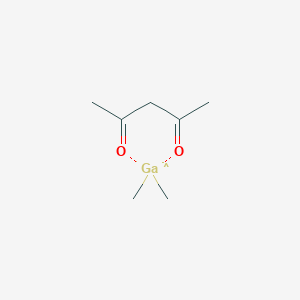
CID 6332934
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
CID 6332934: , also known by its chemical name 2,4,6-trinitrotoluene , is a well-known chemical compound primarily used as an explosive material. It is a yellow, odorless, solid substance that is highly stable and can be safely handled under normal conditions. This compound has been widely used in military applications and in the mining industry due to its explosive properties.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-trinitrotoluene involves the nitration of toluene. The process typically occurs in three stages:
Mononitration: Toluene is first nitrated with a mixture of nitric acid and sulfuric acid to form mononitrotoluene.
Dinitration: The mononitrotoluene is further nitrated to form dinitrotoluene.
Trinitration: Finally, dinitrotoluene is nitrated to form 2,4,6-trinitrotoluene.
Industrial Production Methods: In industrial settings, the production of 2,4,6-trinitrotoluene is carried out in large-scale nitration plants. The process involves careful control of temperature and reaction conditions to ensure the safety and efficiency of the production. The nitration reactions are typically conducted in stainless steel reactors equipped with cooling systems to manage the exothermic nature of the reactions.
化学反应分析
Types of Reactions: 2,4,6-Trinitrotoluene undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction of 2,4,6-trinitrotoluene can lead to the formation of aminodinitrotoluenes and other reduced products.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as iron and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens and nitrating agents.
Major Products Formed:
Oxidation: Various oxidation products, depending on the conditions.
Reduction: Aminodinitrotoluenes and other reduced products.
Substitution: Substituted nitrotoluenes and other derivatives.
科学研究应用
2,4,6-Trinitrotoluene has several scientific research applications, including:
Chemistry: It is used as a standard explosive material in various chemical studies and experiments.
Biology: Research on the environmental impact of 2,4,6-trinitrotoluene and its degradation products is ongoing.
Medicine: Studies on the toxicological effects of 2,4,6-trinitrotoluene exposure on human health.
Industry: Used in the development of new explosive materials and safety protocols.
作用机制
The explosive nature of 2,4,6-trinitrotoluene is due to its ability to rapidly decompose and release a large amount of energy. The decomposition process involves the breaking of chemical bonds and the formation of gaseous products, leading to a rapid expansion and an explosive effect. The molecular targets and pathways involved in this process are primarily related to the nitro groups in the compound, which facilitate the rapid release of energy.
相似化合物的比较
2,4-Dinitrotoluene: Similar in structure but with two nitro groups instead of three.
2,6-Dinitrotoluene: Another dinitrotoluene isomer with different nitro group positions.
1,3,5-Trinitrobenzene: A trinitro compound with a benzene ring instead of a toluene ring.
Uniqueness: 2,4,6-Trinitrotoluene is unique due to its high stability and explosive power. Compared to other nitro compounds, it is more stable and can be safely handled under normal conditions, making it a preferred choice for military and industrial applications.
属性
CAS 编号 |
21647-72-3 |
|---|---|
分子式 |
C7H14GaO2 |
分子量 |
199.91 g/mol |
InChI |
InChI=1S/C5H8O2.2CH3.Ga/c1-4(6)3-5(2)7;;;/h3H2,1-2H3;2*1H3; |
InChI 键 |
YLNOITBCIKZSEQ-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)C.C[Ga]C |
规范 SMILES |
CC(=O)CC(=O)C.C[Ga]C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


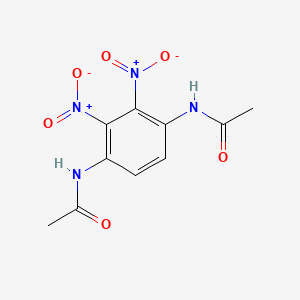
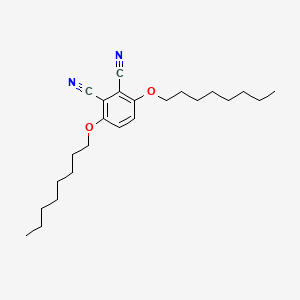
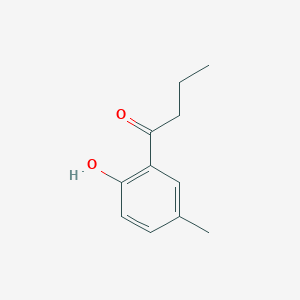
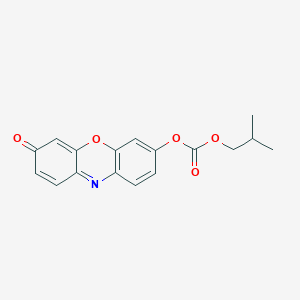

![3-[Amino(2-chlorophenyl)methyl]-2-indolecarboxylic acid ethyl ester](/img/structure/B1623088.png)
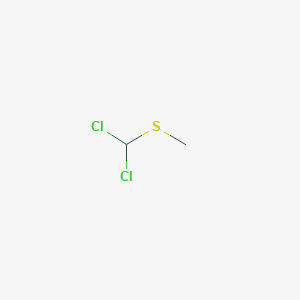
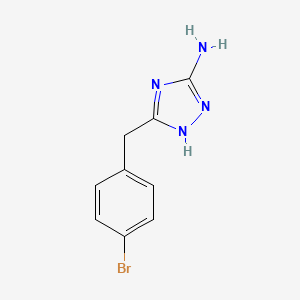
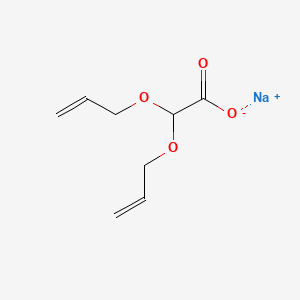

![Bis((1H-benzo[d]imidazol-2-yl)methyl)amine](/img/structure/B1623099.png)


